(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrano[2,3-c]pyridine core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[2,3-c]pyridine core, followed by functionalization to introduce the hydroxymethyl, methoxy, and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the imino group may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide include other pyrano[2,3-c]pyridine derivatives, such as:
- (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H22ClN3O4 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-(hydroxymethyl)-2-(2-methoxy-5-methylphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H22ClN3O4/c1-14-8-9-22(32-3)21(10-14)29-25-18(24(31)28-20-7-5-4-6-19(20)26)11-17-16(13-30)12-27-15(2)23(17)33-25/h4-12,30H,13H2,1-3H3,(H,28,31) |
InChI Key |
OILVYKFRAFHOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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